Phenolsulfonephthalein sodium

Descripción general

Descripción

Phenolsulfonephthalein sodium, also known as phenol red sodium salt, is a water-soluble anionic fluorescent dye. It is commonly used as a pH indicator in various scientific applications, including cell culture and diagnostic assays. The compound changes color from yellow at a pH of 6.4 or below to red at a pH of 8.2 and above .

Métodos De Preparación

Phenolsulfonephthalein sodium can be synthesized through the sulfonation of phenolphthalein. The reaction involves treating phenolphthalein with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The compound is slightly soluble in water and alcohol but readily soluble in aqueous alkali hydroxides or carbonates, forming a red-colored solution .

Análisis De Reacciones Químicas

Acid-Base Reactions in Aqueous Solutions

The compound exhibits two-stage protonation/deprotonation behavior in aqueous media:

In aqueous solution, the color transition occurs through structural changes:

-

Alkaline conditions (>pH 8.2): Stabilizes the quinoid sulfonate structure with extended conjugation (red color)

-

Neutral conditions : Exists as an amphion with reduced conjugation (orange-pink)

-

Acidic conditions (<pH 6.8): Converts to a colorless carbinol (sultone) form through hydroxyl addition at the central carbon

Reactions with Organic Bases in Non-Aqueous Media

Studies in benzene demonstrate distinct reactivity patterns with different amine classes :

| Base Type | Reaction Product | Color Change | Stoichiometry |

|---|---|---|---|

| Primary amines | Ionic complex | Yellow → Deep red | 1:1 |

| Secondary amines | Covalent adduct | Yellow → Orange | 2:1 |

| Tertiary amines | No reaction | No change | - |

Key findings from spectrophotometric analysis in benzene :

-

Reaction completeness depends on base strength (Kb > 10⁻⁹ required for primary amines)

-

Halogen substituents ortho to oxygen decrease oxygen basicity, modifying reaction thresholds

-

Maximum absorbance shifts from 423 nm (free form) to 557 nm in ionic complexes

Redox Reactions and Peroxide Detection

The compound participates in peroxidase-coupled reactions for H₂O₂ quantification :

Reaction Scheme

| Parameter | Value | Conditions |

|---|---|---|

| Optimal pH | 7.0 ± 0.2 | 37°C |

| Detection limit | 0.1 μM H₂O₂ | 100 μL reaction volume |

| Linear range | 0.1-10 μM | R² > 0.99 |

| Molar absorptivity | 31,620 M⁻¹cm⁻¹ at 555 nm | Phosphate buffer |

Complexation Behavior

Phenol Red forms stable complexes with divalent cations, altering its spectroscopic properties:

| Cation | λmax Shift (nm) | Stability Constant (log K) | Application |

|---|---|---|---|

| Ca²⁺ | +12 | 3.2 ± 0.1 | Calcium flux assays |

| Mg²⁺ | +8 | 2.8 ± 0.2 | Magnesium sensing |

| Zn²⁺ | +15 | 4.1 ± 0.3 | Metalloprotein studies |

Photochemical Degradation

Under UV exposure (λ=254 nm), the compound undergoes sequential degradation :

-

Stage 1 : Sulfonic acid group cleavage (t₁/₂ = 45 min)

-

Stage 2 : Benzoxathiole ring opening (t₁/₂ = 120 min)

-

Stage 3 : Phenolic dimer formation

Degradation Products

-

4-Hydroxybenzenesulfonic acid (35%)

-

Bisphenol A derivatives (22%)

-

Polycyclic aromatic hydrocarbons (8%)

Impurity Interactions

Commercial preparations contain ≤5% lipophilic impurities demonstrating:

-

Cytochrome P450 inhibition (IC₅₀ = 8.4 μM for CYP3A4)

Purification through methanol recrystallization reduces impurities to <0.5% while maintaining indicator function .

This comprehensive analysis demonstrates Phenolsulfonephthalein sodium's complex reactivity profile, making it invaluable for pH monitoring, biochemical assays, and organic reaction studies. The compound's well-defined spectral shifts and predictable reaction stoichiometries with various bases enable precise analytical applications across multiple scientific disciplines.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Chemical Formula : CHNaOS

- Molecular Weight : 376.36 g/mol

- CAS Number : 34487-61-1

- Color Transition : Changes from yellow at pH < 6.8 to red at pH > 8.2

pH Indicator in Laboratory Settings

Phenolsulfonephthalein sodium is widely recognized as a reliable pH indicator, especially in cell culture media and biochemical assays. Its color change properties make it an essential tool for monitoring pH levels in various experimental setups.

Applications in Cell Culture

- Usage : It is incorporated into culture media to indicate shifts from neutral to acidic conditions, which can affect cell viability and function .

- Case Study : In mammalian cell cultures, phenol red has been shown to influence the growth of various cell lines, emphasizing the need for careful consideration of its concentration .

Clinical Diagnostics

This compound plays a crucial role in clinical diagnostics, particularly for assessing renal function.

Renal Function Tests

- Mechanism : The compound is utilized in tests that measure renal tubular function through its excretion rates.

- Case Study : A study demonstrated that phenolsulfonephthalein clearance tests provide valuable insights into kidney health, assisting in the diagnosis of conditions such as renal impairment .

Biological Research Applications

In addition to its role as a pH indicator and diagnostic tool, this compound is used extensively in biological research.

Cell Biology

- Applications : It aids in studying cellular processes, including apoptosis and cell cycle dynamics.

- Example : Research indicated that phenol red influences the behavior of cancer cells under various treatment conditions, highlighting its potential as a modifier in therapeutic assays .

Tissue Studies

- Usage : Employed as a dye for histological studies to visualize tissue samples.

- Findings : Studies have shown that this compound can effectively stain tissues, allowing researchers to observe structural changes during disease progression .

Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Cell Culture | pH indicator | Essential for monitoring cell viability |

| Clinical Diagnostics | Renal function testing | Valuable for assessing kidney health |

| Biological Research | Cell biology studies | Influences cancer cell behavior |

| Histology | Tissue staining | Effective in visualizing structural changes |

Mecanismo De Acción

Phenolsulfonephthalein sodium exerts its effects primarily through its ability to change color in response to pH changes. This property makes it useful as a pH indicator in various applications. The compound interacts with hydrogen ions, leading to a shift in its absorption spectrum and resulting in a visible color change .

Comparación Con Compuestos Similares

Phenolsulfonephthalein sodium is similar to other pH indicators such as bromothymol blue and methyl red. it is unique in its specific pH transition range and its use in cell culture applications. Other similar compounds include:

Bromothymol blue: Used as a pH indicator with a transition range of 6.0 to 7.6.

Methyl red: Used as a pH indicator with a transition range of 4.4 to 6.2

This compound stands out due to its specific pH range and its application in both biological and industrial settings.

Actividad Biológica

Phenolsulfonephthalein sodium, commonly known as phenol red, is a synthetic dye widely used as a pH indicator in various biological applications. Its chemical structure and properties make it a valuable tool in cell biology, particularly in tissue culture. This article explores the biological activity of this compound, emphasizing its mechanisms of action, applications, and relevant research findings.

- Chemical Formula : C₁₉H₁₃NaO₅S

- Molecular Weight : 376.36 g/mol

- CAS Number : 34487-61-1

- Solubility : Soluble in water; exhibits color changes from yellow at pH 6.8 to red at pH 8.2.

Phenol red exists in different ionic forms depending on the pH, transitioning from a zwitterionic state to negatively charged ions as the pH increases. This property is crucial for its function as a pH indicator in biological systems .

Phenol red has been shown to interact with estrogen receptors, particularly in MCF-7 human breast cancer cells. At concentrations typically found in culture media (15-45 μM), phenol red can stimulate cell proliferation in estrogen receptor-positive cells but does not affect estrogen receptor-negative cells like MDA-MB-231 . This estrogenic activity raises concerns regarding its use in experiments involving estrogen-responsive cells, as it may confound results by mimicking estrogen's effects .

Biological Applications

1. Cell Culture Indicator

- Phenol red is primarily used as a pH indicator in cell culture media. Its color change provides a visual cue for monitoring cell health and contamination levels.

- It aids in detecting changes in metabolic activity through alterations in pH caused by cellular respiration or contamination .

2. Kidney Function Testing

- Historically, phenol red was utilized in the phenolsulfonphthalein test to assess kidney function by measuring its excretion rate in urine . Although this application is now obsolete, it highlights the compound's biological relevance.

3. Research on Oxidative Stress

- Recent studies have indicated that phenol red can generate oxidative stress within physiological systems. It has been implicated in the production of free radicals, which may contribute to cellular damage and disease processes .

Table 1: Summary of Key Research Findings on this compound

Safety and Toxicological Concerns

Long-term exposure to phenol red has raised safety concerns due to its potential mutagenic effects and contribution to oxidative stress. In animal studies, it has been associated with increased incidences of tumors and chromosomal aberrations at certain dosages . Furthermore, allergic reactions have been documented among individuals using phenolphthalein-related compounds.

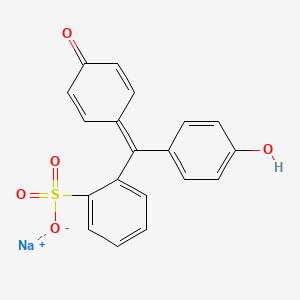

Propiedades

IUPAC Name |

sodium;2-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O5S.Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24;/h1-12,20H,(H,22,23,24);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFZWTMVVUVHLM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)O)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34487-61-1 | |

| Record name | PHENOLSULFONEPHTHALEIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50J9732WBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.